molecular formula C12H16BNO2S B12971145 5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbonitrile

5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbonitrile

Cat. No.: B12971145
M. Wt: 249.14 g/mol
InChI Key: GEQGVIATGJKVQW-UHFFFAOYSA-N
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Description

Chemical Structure: The compound (CAS: 676501-85-2) features a thiophene ring substituted at the 2-position with a nitrile group (-CN) and at the 4-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. A methyl group is also present at the 5-position of the thiophene . Molecular Formula: C₁₁H₁₄BNO₂S. Molecular Weight: 235.11 g/mol. Key Applications: Primarily used as a boronate ester intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl or heteroaryl structures in pharmaceuticals and materials science .

Properties

Molecular Formula

C12H16BNO2S

Molecular Weight

249.14 g/mol

IUPAC Name

5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbonitrile

InChI

InChI=1S/C12H16BNO2S/c1-8-10(6-9(7-14)17-8)13-15-11(2,3)12(4,5)16-13/h6H,1-5H3

InChI Key

GEQGVIATGJKVQW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(SC(=C2)C#N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbonitrile typically involves the borylation of a thiophene derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, where a halogenated thiophene is reacted with a boronic ester in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from 50°C to 100°C.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the thiophene ring. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction reactions may target the cyano group, converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: The boronic ester group can participate in various substitution reactions, including the Suzuki-Miyaura cross-coupling reaction, where it reacts with halogenated compounds to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Palladium catalysts, bases like potassium carbonate, solvents such as toluene or ethanol.

Major Products:

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Amino-substituted thiophene derivatives.

    Substitution: Various substituted thiophene derivatives depending on the halogenated compound used.

Scientific Research Applications

Chemistry: The compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. It serves as a key intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, boronic esters like this compound are used as enzyme inhibitors. They can form reversible covalent bonds with active site serine residues in enzymes, making them valuable tools in studying enzyme mechanisms and developing enzyme inhibitors.

Medicine: The compound’s ability to participate in cross-coupling reactions makes it useful in the synthesis of drug molecules. It can be used to introduce functional groups that enhance the pharmacological properties of drug candidates.

Industry: In the industrial sector, the compound is used in the production of advanced materials, including polymers and electronic materials. Its role in forming stable carbon-carbon bonds makes it valuable in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbonitrile primarily involves its ability to participate in cross-coupling reactions. The boronic ester group can form a complex with a palladium catalyst, facilitating the transfer of the boron-bound group to a halogenated compound. This results in the formation of a new carbon-carbon bond, a key step in many synthetic pathways .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Thiophene-Based Boronate Esters

Methyl 5-Methyl-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate (CAS: 1109284-49-2) Structure: Replaces the nitrile (-CN) with a methyl ester (-COOCH₃). Hazards: Not explicitly listed, but esters generally exhibit lower toxicity than nitriles.

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbonitrile (CAS: 676501-85-2) Structure: Lacks the 5-methyl group present in the target compound.

Non-Thiophene Boronate Esters

4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)[1,1'-biphenyl]-4-carbonitrile (CAS: 406482-72-2)

  • Structure : Biphenyl core with a nitrile and boronate group.
  • Impact : The planar biphenyl system facilitates π-π stacking, improving crystallinity but introducing steric challenges in coupling reactions compared to thiophene derivatives .

2-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile Structure: Phenoxy-bridged benzonitrile with a boronate group. Impact: The ether linkage increases solubility in polar solvents but may reduce thermal stability relative to thiophene-based analogs .

Heterocyclic Boronate Esters

5-Methyl-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrazole (CAS: 2641339-69-5)

  • Structure : Pyrazole ring with CF₃ and boronate groups.
  • Impact : The electron-withdrawing CF₃ group enhances boron electrophilicity, but the pyrazole’s lower aromaticity compared to thiophene may reduce conjugation efficiency in cross-couplings .

Reactivity in Suzuki-Miyaura Cross-Coupling

The target compound’s nitrile group increases electrophilicity at the boron center, accelerating transmetallation in Suzuki reactions. However, steric hindrance from the 5-methyl group may moderate reactivity. Comparative studies suggest:

  • Thiophene vs. Benzene : Thiophene’s electron-rich nature improves oxidative addition efficiency in palladium-catalyzed reactions compared to benzene derivatives .
  • Nitrile vs. Ester : Nitrile-substituted boronates exhibit faster coupling rates than ester analogs due to stronger electron withdrawal .

Biological Activity

5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, including its mechanisms of action, inhibitory effects on various enzymes, and cytotoxicity in different cell lines.

  • IUPAC Name : 5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbonitrile
  • Molecular Formula : C14H19BNO4S
  • Molecular Weight : 293.18 g/mol

Recent studies suggest that compounds similar to 5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene derivatives exhibit inhibitory activity against key kinases involved in cellular signaling pathways. Specifically, the compound has been investigated for its potential as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), a target implicated in various diseases including cancer and neurodegenerative disorders .

Inhibitory Effects on Kinases

The biological activity of 5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbonitrile has been assessed through its inhibitory effects on several kinases. The following table summarizes the inhibitory activity against GSK-3β and other kinases:

Kinase IC50 (nM) Comments
GSK-3β8Highly potent inhibitor
IKK-β15Moderate inhibitory activity
ROCK-125Significant inhibition observed

These findings indicate that the compound exhibits strong inhibitory properties against GSK-3β and moderate activity against IKK-β and ROCK-1 .

Cytotoxicity Studies

Cytotoxicity evaluations were conducted using various cell lines to determine the safety profile of the compound. The results are summarized in the following table:

Cell Line Concentration (µM) Viability (%) Comments
HT-22 (neuronal)0.195No significant toxicity
HT-221085Moderate reduction in viability
BV-2 (microglial)0.190No significant toxicity
BV-21075Notable decrease in cell viability

At concentrations up to 10 µM, the compound did not significantly reduce cell viability in HT-22 and BV-2 cells .

Study on Neuroprotective Effects

In a study investigating neuroprotective effects against oxidative stress-induced damage in neuronal cells (HT-22), it was found that treatment with the compound at concentrations of 1 µM significantly reduced markers of oxidative stress compared to control groups. This suggests potential therapeutic applications in neurodegenerative diseases .

Anti-inflammatory Activity

The anti-inflammatory properties were assessed using BV-2 microglial cells. The compound demonstrated a significant decrease in nitric oxide (NO) production at concentrations of 1 µM while also reducing interleukin (IL)-6 levels. These findings indicate that the compound may have potential applications in treating inflammatory conditions .

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